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Introduction

Topoisomerase III (TOP3) is a critical enzyme that resolves topological challenges in DNA and

RNA, playing essential roles in DNA replication, transcription, and the maintenance of genomic

stability.[1][2] The human genome contains two main isoforms, TOP3A and TOP3B, which

participate in distinct cellular processes. TOP3A, as part of the BTR (Bloom syndrome protein-

TOP3A-RMI1/2) dissolvasome complex, is crucial for resolving DNA recombination

intermediates such as double Holliday junctions.[1] TOP3B has been identified as a dual-

activity topoisomerase acting on both DNA and RNA, and is required for the efficient replication

of several positive-sense RNA viruses.[1][3]

Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in a

sequence-specific manner.[4] This technology allows researchers to investigate the cellular

functions of specific genes by observing the phenotypic consequences of their suppression.[5]

Validating the efficiency of this knockdown at both the mRNA and protein levels is a critical step

for ensuring that the observed effects are directly attributable to the silencing of the target

gene.[6][7]

This document provides detailed protocols for the transfection of TOP3 siRNA into cultured

mammalian cells and the subsequent validation of knockdown efficiency using Reverse

Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting.

Principle of the Method

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15138130?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8883456/
https://en.wikipedia.org/wiki/TOP3A
https://pmc.ncbi.nlm.nih.gov/articles/PMC8883456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8883456/
https://www.researchgate.net/publication/343277457_Topoisomerase_III-ss_is_required_for_efficient_replication_of_positive-sense_RNA_viruses
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792204/
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/general-articles/top-ten-ways-to-ensure-valid-rnai-data.html
https://horizondiscovery.com/en/blog/2019/top-4-ways-to-make-your-sirna-experiment-a-success
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA interference (RNAi) is a natural cellular process for regulating gene expression.[4] When

exogenous siRNA duplexes are introduced into the cytoplasm, they are recognized by the

RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA and uses the

antisense strand as a guide to find and bind to the complementary messenger RNA (mRNA)

sequence of the target gene (e.g., Topoisomerase III). Upon binding, the RISC cleaves the

target mRNA, leading to its degradation and preventing its translation into protein. This

sequence-specific mRNA degradation results in a transient "knockdown" of the target protein.

Experimental Workflow
The overall workflow for testing Topoisomerase III siRNA knockdown efficiency involves cell

preparation, siRNA transfection, and subsequent analysis at the mRNA and protein levels.
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Caption: Workflow for TOP3 siRNA knockdown and validation.
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Quantitative Data Summary
Effective siRNA-mediated knockdown results in a significant reduction of both target mRNA and

protein. The following table provides representative knockdown efficiencies achieved for

various genes using optimized protocols.

Target
Gene

siRNA
Type

Transfecti
on
Reagent

Cell Line

Knockdo
wn
Efficiency
(mRNA
%)

Knockdo
wn
Efficiency
(Protein
%)

Referenc
e

TOP3A
Validated

siRNA Pool

Lipofectami

ne™

RNAiMAX

HeLa ~85-95% ~80-90%
Hypothetic

al

ACE2

Custom

siRNA

(siA1)

Lipofectami

ne™

RNAiMAX

Calu-3 >93% ~90%

TP53
shRNA

(lentiviral)
N/A IMR-32 81-87%

Not

Reported
[8]

hTERT
Custom

siRNA
PEG-g-PEI A549 ~90%

Not

Reported
[4]

Experimental Protocols
Protocol 1: Cell Culture and siRNA Transfection

This protocol is optimized for a 6-well plate format. Volumes should be adjusted for other plate

sizes.

Materials:

Mammalian cell line of choice (e.g., HeLa, HEK293)

Complete growth medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS), sterile

Opti-MEM™ I Reduced Serum Medium

Lipofectamine™ RNAiMAX Transfection Reagent

TOP3-targeting siRNA (validated)

Negative Control siRNA (non-targeting)

6-well tissue culture plates

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 70-80% confluency at the time of transfection. For HeLa cells, this is typically 2.5 x

10⁵ cells per well.

Transfection Preparation: On the day of transfection, perform the following for each well.[9]

a. In tube A, dilute 3 µL of 10 µM siRNA stock (final concentration ~20 nM) in 150 µL of Opti-

MEM™ medium. Mix gently.[9] b. In tube B, dilute 9 µL of Lipofectamine™ RNAiMAX

reagent in 150 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room

temperature.[9] c. Combine the contents of tube A and tube B. Mix gently and incubate for 5-

10 minutes at room temperature to allow siRNA-lipid complexes to form.[9]

Cell Transfection: a. Aspirate the growth medium from the cells. b. Gently add 250 µL of the

siRNA-lipid complex mixture dropwise to each well.[9] c. Add 2.25 mL of fresh, antibiotic-free

complete growth medium to each well. d. Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours before

harvesting for analysis. The optimal incubation time may vary depending on the stability of

the TOP3 protein.[7]

Protocol 2: Validation by RT-qPCR

This protocol assesses the reduction in TOP3 mRNA levels.

Materials:
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RNA extraction kit (e.g., RNeasy Mini Kit)

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

SYBR Green or TaqMan™ qPCR Master Mix

Primers for TOP3A or TOP3B

Primers for a housekeeping gene (e.g., GAPDH, ACTB)

Nuclease-free water

qPCR instrument

Procedure:

RNA Extraction: Harvest cells 48-72 hours post-transfection. Lyse cells directly in the well

and extract total RNA using a commercial kit according to the manufacturer’s instructions.

cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse

transcription kit.

qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green/TaqMan™

mix, forward and reverse primers (for both TOP3 and the housekeeping gene), and

nuclease-free water. b. Add 1-2 µL of cDNA template to each reaction well. c. Run the

reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10

min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

Data Analysis: a. Determine the cycle threshold (Ct) values for TOP3 and the housekeeping

gene in both knockdown and negative control samples. b. Calculate the relative knockdown

efficiency using the ΔΔCt method. c. The percentage of remaining mRNA is calculated as

2^(-ΔΔCt) * 100. Knockdown efficiency is 100% minus this value.

Protocol 3: Validation by Western Blot

This protocol assesses the reduction in TOP3 protein levels.

Materials:
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RIPA Lysis Buffer with protease inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

Tris-Glycine transfer buffer

Nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody (anti-TOP3)

Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Protein Extraction: Harvest cells 48-72 hours post-transfection. Wash cells with ice-cold

PBS, then add 100-200 µL of ice-cold RIPA buffer.[10] Scrape the cells, transfer the lysate to

a microcentrifuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C.[10] Collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer

and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run at 100-150 V

until the dye front reaches the bottom.[11] b. Transfer the separated proteins to a

nitrocellulose or PVDF membrane at 100 V for 1 hour.[10]

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.

[11][12] b. Incubate the membrane with the primary anti-TOP3 antibody (diluted in blocking

buffer) overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 5

minutes each with TBST.[10] d. Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.[10] e. Wash the membrane three times for 5 minutes each with

TBST.[10]

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.[11] Re-probe the membrane with a loading control antibody.

Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities for

TOP3 and the loading control. Normalize the TOP3 signal to the loading control and

compare the levels in knockdown samples to the negative control to determine protein

knockdown efficiency.

TOP3A Signaling Pathway Involvement
Topoisomerase III alpha (TOP3A) is a key component of the BTR (BLM-TOP3A-RMI1/2)

dissolvasome complex, which plays a vital role in homologous recombination by resolving

double Holliday junction intermediates without crossover.[1] This function is critical for

maintaining genome stability.
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Caption: Role of the BTR complex in DNA repair.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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